Methyl 5-cyano-1H-indazole-6-carboxylate: Synthesis, Characterization, and Applications in Drug Discovery
Methyl 5-cyano-1H-indazole-6-carboxylate: Synthesis, Characterization, and Applications in Drug Discovery
Executive Summary
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved kinase inhibitors (e.g., Pazopanib, Axitinib) and experimental therapeutics. Methyl 5-cyano-1H-indazole-6-carboxylate (CAS 1227266-84-3) is a highly versatile, bifunctional building block. Featuring both an electron-withdrawing cyano group and a hydrolyzable methyl ester at the 5- and 6-positions respectively, it provides orthogonal handles for late-stage diversification. This whitepaper details a robust, scalable retrosynthetic strategy, step-by-step experimental protocols, and comprehensive analytical characterization for this critical intermediate.
Retrosynthetic Strategy & Pathway Design
Directly constructing an indazole ring with a pre-installed, strongly electron-withdrawing cyano group can be synthetically challenging. The cyano group severely reduces the nucleophilicity of aniline or hydrazine intermediates, often leading to poor cyclization yields.
To circumvent this, our validated approach employs a late-stage functionalization strategy . We begin with the commercially available Methyl 1H-indazole-6-carboxylate. The pathway relies on two highly predictable transformations:
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Regioselective Electrophilic Bromination: Exploiting the intrinsic electronic properties of the indazole core to direct bromination to the C5 position.
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Palladium-Catalyzed Cyanation: Utilizing a transition-metal-catalyzed cross-coupling to exchange the aryl bromide for a nitrile group, employing Zinc Cyanide (
) to prevent catalyst poisoning .
Figure 1: Retrosynthetic workflow for Methyl 5-cyano-1H-indazole-6-carboxylate.
Detailed Experimental Methodologies
Protocol A: Regioselective Bromination (Synthesis of Methyl 5-bromo-1H-indazole-6-carboxylate)
Causality & Logic: The indazole ring is electron-rich, making it susceptible to electrophilic aromatic substitution. The C6-methyl ester acts as a meta-directing group and provides steric hindrance at C7. Consequently, N-bromosuccinimide (NBS) delivers a controlled release of electrophilic bromine (
Step-by-Step Procedure:
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Preparation: In a flame-dried 250 mL round-bottom flask, dissolve Methyl 1H-indazole-6-carboxylate (10.0 g, 56.8 mmol) in anhydrous DMF (100 mL) under a nitrogen atmosphere.
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Reagent Addition: Cool the solution to 0 °C using an ice bath. Add NBS (10.6 g, 59.6 mmol, 1.05 eq) portion-wise over 15 minutes to prevent exothermic degradation.
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Reaction Propagation: Remove the ice bath and allow the reaction to stir at ambient temperature for 4 hours.
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Self-Validation Check: Monitor the reaction via LC-MS. The protocol is complete when the starting material peak (
177 ) is and the product peak ( 255/257 ) plateaus. -
Quenching & Isolation: Pour the mixture into 500 mL of ice-water containing 5% sodium thiosulfate (to quench unreacted NBS). Stir vigorously for 30 minutes. Filter the resulting precipitate, wash with cold water, and dry under vacuum at 50 °C to afford the brominated intermediate.
Protocol B: Palladium-Catalyzed Cyanation
Causality & Logic: Standard cyanide salts (like
Step-by-Step Procedure:
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Preparation: Charge a Schlenk flask with Methyl 5-bromo-1H-indazole-6-carboxylate (5.0 g, 19.6 mmol),
(1.38 g, 11.8 mmol, 0.6 eq), (0.90 g, 0.98 mmol, 5 mol%), and dppf (1.09 g, 1.96 mmol, 10 mol%). -
Degassing (Critical): Add anhydrous DMF (50 mL). Subject the mixture to three freeze-pump-thaw cycles to rigorously remove oxygen, which would otherwise rapidly oxidize the
catalyst. -
Heating: Heat the sealed flask to 120 °C for 12 hours.
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Self-Validation Check: Analyze an aliquot via TLC (Hexanes:EtOAc 1:1). The bromide spot (
) should be entirely replaced by a more polar, highly UV-active cyano spot ( ). -
Workup: Cool to room temperature, dilute with EtOAc (200 mL), and filter through a pad of Celite to remove zinc and palladium waste. Wash the filtrate with 5% aqueous ammonia (to complex residual zinc) and brine.
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Purification: Concentrate the organic layer and purify via silica gel flash chromatography to yield the title compound.
Figure 2: Mechanism of the Pd-catalyzed cyanation utilizing Zinc Cyanide.
Analytical Characterization
Rigorous analytical validation is required to confirm the regiochemistry and purity of the synthesized Methyl 5-cyano-1H-indazole-6-carboxylate. The following table summarizes the expected quantitative and spectral data.
| Property / Analytical Method | Value / Description |
| CAS Number | 1227266-84-3 |
| Molecular Formula | |
| Molecular Weight | 201.18 g/mol |
| Appearance | Off-white to pale yellow crystalline solid |
| HPLC Purity | |
| HRMS (ESI+) | Calculated for |
| FT-IR (ATR, cm | 3200 (N-H stretch), 2228 (C |
Note: The presence of three distinct aromatic singlets in the
Applications in Drug Discovery
The strategic value of Methyl 5-cyano-1H-indazole-6-carboxylate lies in its orthogonal reactivity.
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Ester Hydrolysis: The C6 methyl ester can be selectively hydrolyzed under basic conditions (e.g., LiOH in THF/H
O) to yield the corresponding carboxylic acid, which can then undergo standard EDC/HOBt or HATU-mediated amide couplings. -
Nitrile Derivatization: The C5 cyano group remains inert during ester hydrolysis but can be independently transformed into a primary amine via catalytic hydrogenation (Raney Ni or Pd/C), or converted into a bioisosteric tetrazole via [3+2] cycloaddition with sodium azide.
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Regioselective N-Alkylation: The 1H-indazole core allows for regioselective alkylation at either the N1 or N2 position depending on the base and solvent utilized (e.g.,
in DMF favors N1, while thermodynamic conditions or specific electrophiles can drive N2 substitution).
References
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Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(2), 202-205. PMC4286229. Retrieved from:[Link]
